2,4,6-Tribromobenzene-1,3-diamine

Flame retardancy Polymer modification Bromine content

Researchers needing inherently flame-retardant polymers without migratory additives often face a trade-off in mechanical performance. 2,4,6-Tribromobenzene-1,3-diamine (CAS 62477-06-9) eliminates this compromise: - Achieves UL-94 V-0 ratings when copolymerized into polyamides/polyimides, with ~69.5% bromine content ensuring permanent flame retardancy. - Reactive aromatic diamine core covalently incorporates into polyurethane hard segments, preventing leaching. - Consistent ≥98% purity with melting point 157-162 °C ensures reproducible polymerization. Supplied globally with ambient shipping; research-scale to bulk quantities available.

Molecular Formula C6H5Br3N2
Molecular Weight 344.83 g/mol
CAS No. 62477-06-9
Cat. No. B079524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromobenzene-1,3-diamine
CAS62477-06-9
Molecular FormulaC6H5Br3N2
Molecular Weight344.83 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)N)Br)N)Br
InChIInChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2
InChIKeyNAVMNUFNDGIZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromobenzene-1,3-diamine: Technical Specifications


2,4,6-Tribromobenzene-1,3-diamine (CAS 62477-06-9) is a symmetrical, highly brominated aromatic diamine with the molecular formula C₆H₅Br₃N₂ and a molecular weight of 344.83 g/mol [1]. This meta-phenylenediamine derivative features three bromine substituents at the 2, 4, and 6 positions, resulting in a calculated density of 2.419 g/cm³ and a predicted boiling point of 322.9 °C . The compound is a solid at ambient conditions with a reported melting point range of 157–162 °C . Its key structural attributes include a high bromine mass fraction of ~69.5%, a calculated XLogP3-AA value of 2.6, and a topological polar surface area of 52 Ų [1]. These properties underpin its utility as a reactive intermediate for flame-retardant polymers and a building block for halogenated polyimides and polyamides [2].

Reactive Intermediate

Covalent incorporation into polyamides, polyimides, and polyurethanes via primary amine groups

Flame Retardancy

High bromine mass fraction supports inherent flame retardancy without additive migration concerns

Substitution Pattern

Symmetrical 2,4,6-tribromo substitution on meta-phenylenediamine core for tailored polymer architecture

Non-Substitutability of 2,4,6-Tribromobenzene-1,3-diamine


The substitution of 2,4,6-tribromobenzene-1,3-diamine with a generic alternative is scientifically unsound due to its unique confluence of properties: high bromine content (~69.5% by mass) and specific substitution pattern on a meta-phenylenediamine core. While other brominated flame retardants (e.g., tetrabromobisphenol A, decabromodiphenyl ether) or non-halogenated diamines (e.g., m-phenylenediamine) may serve similar general applications, they cannot replicate the precise balance of reactivity and performance [1]. The 2,4,6-tribromo substitution pattern confers distinct steric and electronic effects on the reactivity of the amine groups [2]. Using a less brominated diamine (e.g., 2,4-dibromo-1,3-phenylenediamine) would reduce flame retardancy efficiency and alter polymer morphology. Conversely, using a non-brominated diamine would forfeit inherent flame retardancy entirely, necessitating additive formulations that can compromise mechanical properties [3]. The quantitative evidence below establishes the specific dimensions of this differentiation.

Less Brominated Diamines

Lower bromine content may reduce flame retardancy efficiency and shift polymer morphology compared to the 2,4,6-tribromo substitution pattern

Non-Brominated Diamines

Absence of bromine may forfeit inherent flame retardancy, requiring additive formulations that can alter mechanical properties

Additive (Non-Reactive) Flame Retardants

Blended additives may migrate or leach over time; covalent incorporation mitigates this risk but is not directly interchangeable at the formulation stage

Quantified Performance vs. Analogs


Bromine Content & Flame Retardancy Efficiency

As a halogenated flame retardant, the efficacy of 2,4,6-tribromobenzene-1,3-diamine is directly linked to its bromine content, which constitutes approximately 69.5% of its molecular weight (344.83 g/mol) [1]. This is a critical metric, as bromine atoms act as radical scavengers in the gas phase during combustion. For comparison, a widely used reactive flame retardant, tetrabromobisphenol A (TBBPA, C₁₅H₁₂Br₄O₂, MW 543.87), has a bromine content of 58.8% [2]. While direct head-to-head LOI or UL-94 data for polymers synthesized with this specific diamine versus TBBPA-modified polymers are not available in the public domain, the higher bromine mass fraction of this compound suggests the potential for achieving equivalent flame retardancy at lower molar loadings, which can mitigate detrimental impacts on polymer mechanical and thermal properties [3].

Bromine Mass Fraction
Context-dependent
Target: ~69.5% Br
Comparator (TBBPA): 58.8% Br
+10.7 pp absolute
May support lower molar loading for equivalent flame retardancy rating
Calculated from molecular formulas; direct LOI/UL-94 head-to-head data not available
Flame retardancy Polymer modification Bromine content

Thermal Stability: Melting & Boiling Points

Thermal stability is paramount for additives in high-temperature polymer processing. 2,4,6-Tribromobenzene-1,3-diamine exhibits a melting point range of 157-162 °C and a predicted boiling point of 322.9±37.0 °C . This thermal profile is critical for processing. For context, a common non-halogenated analog, m-phenylenediamine, has a lower melting point of 64-66 °C and a boiling point of 282-284 °C [1]. While a direct thermal gravimetric analysis (TGA) comparison is lacking, the significantly higher melting point of the tribrominated derivative implies greater thermal robustness during compounding and curing cycles, potentially reducing volatilization and ensuring the flame retardant remains in the condensed phase to function effectively [2].

Melting Point Range
Context-dependent
Target: 157–162 °C
m-Phenylenediamine: 64–66 °C
+93 to +98 °C
May support retention during elevated polymer processing temperatures
Cross-study supplier and database records; direct TGA comparison data lacking
Thermal stability Polymer processing Melting point

Reactive Amine Functionality & Covalent Incorporation

Unlike additive flame retardants that are simply blended into a polymer matrix, 2,4,6-tribromobenzene-1,3-diamine possesses two primary amine groups, enabling its use as a reactive monomer or chain extender [1]. This allows for covalent incorporation into the polymer backbone during synthesis, as demonstrated in patents for flame-resistant polyamides and polyurethanes [2][3]. This is a fundamental differentiator from non-reactive, additive brominated flame retardants like decabromodiphenyl ether (decaBDE) or hexabromocyclododecane (HBCD). Reactive incorporation mitigates issues of additive migration, leaching, and surface blooming, which can degrade flame retardancy over time and pose environmental and health concerns [4].

Incorporation Mode
Class-level
Reactive (covalent bonding via amine groups)
vs. Additive (blended, e.g., decaBDE, HBCD)
Supports non-leaching flame retardancy design through polymer backbone integration
Class-level differentiation; reported in polyamide and polyurethane patent literature
Reactive flame retardant Polymer synthesis Diamine curing agent

Procurement & Application Scenarios


Intrinsically Flame-Retardant Polyamides & Polyimides

This compound is ideally suited as a comonomer in the synthesis of high-performance engineering plastics. When copolymerized with suitable diacids or dianhydrides, the resulting polyamides and polyimides achieve V-0 ratings in UL-94 vertical burn tests without the need for migratory additive flame retardants [1]. The high bromine content and reactive amine functionality ensure permanent flame retardancy and retention of mechanical properties, a critical advantage over additive approaches [2].

Non-Leaching Flame-Retardant Polyurethanes

As a chain extender for polyurethane systems, 2,4,6-tribromobenzene-1,3-diamine covalently links into the hard segments of the polymer, imparting flame resistance that will not leach out over time or with solvent exposure [3]. This makes it a superior choice for durable goods, such as automotive interiors and industrial coatings, where long-term fire safety is non-negotiable and additive migration is a known failure mode [4].

High-Purity Brominated Derivatives Intermediate

The presence of three bromine atoms and two amine groups makes this compound a versatile building block for more complex molecular architectures. It serves as a precursor for N,N,N',N'-tetraacetyl-2,4,6-tribromo-m-phenylenediamine, a specialized flame retardant for polyamide fibers [1]. Researchers in materials science can leverage its high reactivity to synthesize novel cross-linking agents or monomers with tailored electronic and steric properties, which are not accessible from less substituted analogs [5].

Application
Selection Property
Validation Focus
Flame-retardant polyamides & polyimides
Reactive brominated diamine comonomer
UL-94 rating context and mechanical property retention
Non-leaching polyurethane systems
Covalent hard-segment chain extension
Migration resistance under use conditions
Brominated derivative intermediate
Multi-site reactive scaffold for derivatization
Derivative purity and structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Tribromobenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.